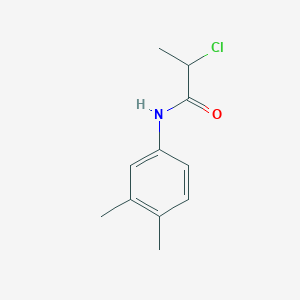

2-chloro-N-(3,4-dimethylphenyl)propanamide

Description

Contextual Significance within the Amide and Chloroalkane Classes

2-chloro-N-(3,4-dimethylphenyl)propanamide is a member of two significant classes of organic compounds: amides and chloroalkanes. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of biochemistry, being the linkage that connects amino acids to form proteins. In synthetic chemistry, amides are valued for their relative stability and their role as precursors to other functional groups.

The chloroalkane component of the molecule, a propane (B168953) chain with a chlorine substituent, introduces a reactive site. The carbon-chlorine bond is polar, making the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is fundamental to the use of chloroalkanes as intermediates in the synthesis of a wide array of more complex molecules. The presence of both the stable amide linkage and the reactive chloroalkane moiety within the same molecule makes this compound a potentially versatile building block in organic synthesis.

Prior Research Trajectories and Knowledge Gaps Pertaining to this compound

Research on the broader class of chloroacetamide herbicides has established that their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. researchgate.net Studies on structure-activity relationships within this class suggest that the nature of the substituents on the amide nitrogen can significantly influence herbicidal efficacy and selectivity. researchgate.netnih.gov However, without specific studies on the 3,4-dimethylphenyl substitution pattern of the target compound, its herbicidal potential remains speculative.

Similarly, research into N-phenylpropanamide derivatives has identified compounds with herbicidal and other biological activities. researchgate.net For instance, N-phenylpropanamide itself has been isolated from Streptomyces species and shown to inhibit seed germination. researchgate.net This suggests that the core structure of this compound may possess inherent biological activity, but the specific impact of the chloro and dimethylphenyl groups has yet to be determined.

The synthesis of this compound has been reported via the reaction of 2-chloropropanoyl chloride with 3,4-dimethylaniline (B50824). chemicalbook.com This provides a foundational piece of chemical information, but further research into optimizing this synthesis and exploring the compound's reactivity is needed.

Scope and Academic Objectives of Research on this compound

Given the current knowledge gaps, future research on this compound would likely encompass several key objectives. A primary goal would be the comprehensive characterization of its physicochemical properties and the exploration of its chemical reactivity, particularly at the electrophilic carbon of the chloro-propane group.

A significant area of investigation would be the systematic screening of its biological activities. Drawing from the known properties of related chloroacetamides and N-phenylpropanamides, research could be directed towards evaluating its potential as a herbicide, fungicide, or other agrochemical. researchgate.netresearchgate.net Such studies would involve determining its efficacy against various target species and understanding its mode of action.

Furthermore, its potential as an intermediate in organic synthesis could be a valuable avenue of research. The ability to modify the compound through nucleophilic substitution of the chlorine atom could lead to the creation of novel molecules with potentially interesting and useful properties. The academic objectives would therefore be to synthesize and characterize the compound, to investigate its biological activity profile, and to explore its utility as a synthetic building block, thereby filling the existing void in the scientific literature.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 108871-73-4 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| MDL Number | MFCD09939207 |

Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 2-chloropropanoyl chloride | 3,4-dimethylaniline | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,4-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-4-5-10(6-8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVJLKOOPAPWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro N 3,4 Dimethylphenyl Propanamide

Overview of Established Synthetic Routes

The primary and most direct route for synthesizing 2-chloro-N-(3,4-dimethylphenyl)propanamide involves the acylation of 3,4-dimethylaniline (B50824) with a suitable 2-chloropropanoyl derivative. This approach is a classic example of nucleophilic acyl substitution.

Amide Bond Formation Approaches

The formation of the amide bond in this compound is typically achieved by reacting 3,4-dimethylaniline, which acts as the nucleophile, with an electrophilic 2-chloropropanoyl source. The most common electrophile for this transformation is 2-chloropropionyl chloride (also known as α-chloropropionyl chloride).

A general and widely utilized method involves the dropwise addition of 2-chloropropionyl chloride to a solution of 3,4-dimethylaniline. This reaction is typically conducted in an inert solvent to facilitate the reaction and control the temperature. To neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, a base is commonly added.

A highly relevant synthetic protocol is demonstrated in the preparation of the closely related compound, 2-chloro-N-(p-tolyl)propanamide. In this synthesis, a solution of α-chloropropionyl chloride in toluene (B28343) is added to a vigorously stirred biphasic suspension of p-toluidine (B81030) in toluene and an aqueous solution of sodium hydroxide (B78521) (NaOH) at low temperatures (273 K). nih.gov After the addition is complete, the mixture is warmed to room temperature and stirred for a period to ensure the completion of the reaction. The organic phase is then separated, and the product is isolated. This biphasic approach, using an inorganic base like NaOH, is an effective method for Schotten-Baumann-type acylations.

For this compound, a similar approach can be employed. The reaction would proceed as follows:

Common solvents for this type of acylation include toluene, dichloromethane (B109758), or tetrahydrofuran (B95107) (THF). nih.gov The choice of base can vary, with inorganic bases like sodium hydroxide or organic bases like triethylamine (B128534) or pyridine (B92270) being effective in scavenging the generated HCl. neliti.com

| Reactant 1 | Reactant 2 | Typical Solvents | Base | Key Conditions |

|---|---|---|---|---|

| 3,4-Dimethylaniline | 2-Chloropropionyl chloride | Toluene, Dichloromethane, THF | NaOH (aq), Triethylamine, Pyridine | Low initial temperature, vigorous stirring |

Halogenation Strategies for Propanamide Backbone

While the direct use of 2-chloropropionyl chloride is the most straightforward approach, an alternative strategy involves the halogenation of a pre-formed propanamide backbone, N-(3,4-dimethylphenyl)propanamide. This method is less common for this specific molecule due to the ready availability of the chlorinated precursor.

However, general halogenation strategies for amide backbones exist. These typically involve the use of a chlorinating agent to replace a hydrogen atom on the α-carbon of the propanoyl group. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or other chlorinating agents could potentially be used. The regioselectivity of such a reaction would be a critical factor to control to ensure the chlorine is introduced at the desired C-2 position of the propanamide.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of high-purity precursors. The two primary intermediates are 3,4-dimethylaniline and 2-chloropropionyl chloride.

Synthesis of 3,4-Dimethylaniline:

3,4-Dimethylaniline is commonly synthesized via the reduction of 3,4-dimethylnitrobenzene. A standard laboratory and industrial method for this transformation is catalytic hydrogenation. For instance, 3,4-dimethyl-1-nitrobenzene can be hydrogenated using a Raney nickel catalyst in a solvent like methanol (B129727) under hydrogen pressure. This method is known for producing the desired aniline (B41778) with high purity and without significant byproducts.

Another documented method involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst. This reaction yields 3,4-dimethylaniline that is notably free from isomers. mdpi.com

Synthesis of 2-Chloropropionyl Chloride:

Racemic 2-chloropropionyl chloride is typically produced through the chlorination of propionyl chloride. This is a common industrial method for producing α-halo acyl chlorides.

For the synthesis of optically active 2-chloropropionyl chloride, a multi-step process starting from an optically active precursor is required. One patented method describes the reaction of L-ethyl lactate (B86563) with thionyl chloride in the presence of a calcium fluoride (B91410) catalyst to generate D-(+)-2-chloropropionate. google.com This ester is then hydrolyzed using sodium hydroxide to yield D-(+)-2-chloropropionic acid, which is subsequently reacted with thionyl chloride to produce the desired D-(+)-2-chloropropionyl chloride. google.com Another approach involves starting with optically active lactic acid and reacting it with an acylating agent like thionyl chloride in the presence of a catalyst such as pyridine. neliti.com

| Precursor | Starting Material(s) | Key Reagents/Catalysts | General Method |

|---|---|---|---|

| 3,4-Dimethylaniline | 3,4-Dimethylnitrobenzene | H₂, Raney Nickel | Catalytic Hydrogenation |

| 3,4-Dimethylaniline | 4-Bromo-ortho-xylene | Ammonia (B1221849), Copper catalyst | Ammonolysis |

| (Racemic) 2-Chloropropionyl chloride | Propionyl chloride | Chlorinating agent | Chlorination |

| (Optically Active) 2-Chloropropionyl chloride | Optically active lactic acid/ester | Thionyl chloride, Pyridine/CaF₂ | Multi-step acylation and hydrolysis |

Advanced Synthetic Techniques and Optimization

While the direct acylation method is robust, research into advanced synthetic techniques aims to improve efficiency, yield, and stereocontrol.

Catalytic Approaches in the Synthesis of this compound

While specific catalytic methods for the synthesis of this compound are not extensively documented in the public literature, the broader field of amide bond synthesis offers several catalytic approaches that could be applicable.

For the amide formation step, various coupling reagents that are used in catalytic amounts can facilitate the reaction between a carboxylic acid (2-chloropropionic acid) and an amine (3,4-dimethylaniline). These methods avoid the use of highly reactive acyl chlorides. Catalytic systems often involve the in-situ activation of the carboxylic acid. For example, boronic acid catalysts have been developed for the direct amidation of carboxylic acids.

Furthermore, enzymatic catalysis presents a green chemistry approach. Lipases, for instance, can catalyze the formation of amide bonds under mild reaction conditions. This could be a potential area for optimization, especially for stereoselective synthesis.

Stereoselective Synthesis of this compound

This compound possesses a chiral center at the C-2 position of the propanamide moiety, meaning it can exist as two enantiomers, (R)- and (S)-2-chloro-N-(3,4-dimethylphenyl)propanamide. The synthesis of a single enantiomer requires a stereoselective approach.

The most direct method for stereoselective synthesis would involve the use of an enantiomerically pure starting material. As described in section 2.1.3, optically active 2-chloropropionyl chloride can be synthesized from chiral precursors like lactic acid. neliti.comgoogle.com The reaction of, for example, (S)-2-chloropropionyl chloride with 3,4-dimethylaniline would be expected to proceed with retention of configuration at the chiral center, yielding (S)-2-chloro-N-(3,4-dimethylphenyl)propanamide. This is the most practical and commonly implied method for obtaining the enantiomerically pure product.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. The conventional synthesis, an acylation reaction between 3,4-dimethylaniline and 2-chloropropionyl chloride, often utilizes hazardous volatile organic compounds (VOCs) like dichloromethane (DCM) or N,N-dimethylformamide (DMF). rsc.orgresearchgate.net Green chemistry focuses on alternatives that reduce waste, toxicity, and energy consumption. chinesechemsoc.org

Key green principles applicable to this synthesis include:

Use of Safer Solvents : A significant area for improvement is the replacement of hazardous solvents. Traditional solvents like DMF and N-methylpyrrolidone (NMP) are effective but face scrutiny due to health concerns. rsc.orgresearchgate.net Research has focused on identifying greener alternatives. Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable substitutes for amidation reactions. researchgate.netresearchgate.net Deep Eutectic Solvents (DESs), known for their low cost, biodegradability, and low toxicity, represent another promising frontier for a more sustainable amide synthesis. chinesechemsoc.org In some cases, solvent-free synthesis, using techniques like grinding or ball-milling, can be an ideal approach, though challenges in workup and purification may arise. researchgate.netorganic-chemistry.org

Catalysis : The use of catalysts can enhance reaction efficiency and reduce the need for stoichiometric reagents that generate waste. While the primary acylation reaction is often rapid, catalytic methods for amide bond formation are a major goal of green chemistry research. researchgate.net For instance, boric acid has been used as a simple and readily available catalyst for amide synthesis from carboxylic acids and urea (B33335) under solvent-free conditions, representing an alternative pathway that avoids acyl chlorides. organic-chemistry.org

By applying these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally benign methodologies.

Table 1: Comparison of Traditional vs. Green Solvents for Amide Synthesis

| Solvent Name | Type | Rationale for Use | Key Green Chemistry Consideration |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional (VOC) | Effective solvent for acylation. | Health and environmental concerns. rsc.org |

| N,N-Dimethylformamide (DMF) | Traditional (VOC) | High polarity, good solvating power. | Associated with health concerns. rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Biomass-derived) | Investigated as a replacement for DMF and DCM. researchgate.net | Renewable source, lower environmental impact. |

| Cyclopentyl methyl ether (CPME) | Green | Alternative for amide linkage formation. researchgate.net | Lower toxicity profile. |

| Deep Eutectic Solvents (DESs) | Green (Neoteric) | Can act as both solvent and catalyst; biodegradable. chinesechemsoc.org | Reduces need for hazardous solvents and additives. chinesechemsoc.org |

Derivatization and Structural Modification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the electrophilic α-carbon of the propanamide side chain, the aromatic phenyl ring, or the amide linkage itself.

Nucleophilic Substitution Reactions on the Chloro-group of this compound

The chlorine atom on the carbon alpha to the carbonyl group makes this position an excellent electrophilic site for nucleophilic substitution reactions. researchgate.net The α-haloamide moiety is a versatile precursor for synthesizing various α-substituted amides by displacing the chloride ion with a range of nucleophiles. researchgate.net

Common nucleophiles and their corresponding products include:

Amines : Reaction with primary or secondary amines, such as diethylamine, in the presence of a base like triethylamine, leads to the formation of α-amino amides. researchgate.net This reaction is a standard method for producing compounds like lidocaine (B1675312) from its α-chloroamide precursor. researchgate.net

Azide (B81097) Ion : The use of sodium azide (NaN₃) as a nucleophile effectively replaces the chlorine atom to yield the corresponding α-azido amide. rsc.orgorganic-chemistry.org These azido (B1232118) derivatives are valuable intermediates in organic synthesis, particularly for creating heterocyclic compounds like triazoles through cycloaddition reactions. rsc.org

Thiols : Thiols (R-SH) are strong nucleophiles that can readily displace the chloride to form α-thioether amides. organic-chemistry.org This reaction capitalizes on the high nucleophilicity of the sulfhydryl group. organic-chemistry.org

These substitution reactions provide a straightforward pathway to functionalize the propanamide side chain, introducing new chemical properties and potential biological activities.

Table 2: Examples of Nucleophilic Substitution on the Chloro-group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Diethylamine (Et₂NH) | α-Amino Amide |

| Azide | Sodium Azide (NaN₃) | α-Azido Amide |

Modifications of the Phenyl Ring in this compound

The 3,4-dimethylphenyl ring is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regiochemical outcome of these substitutions is dictated by the combined directing effects of the substituents already present: the N-propanamide group at position 1 and the methyl groups at positions 3 and 4.

Directing Effects : The N-acyl (propanamide) group is an activating ortho-, para-director due to the resonance donation of the nitrogen's lone pair into the ring. ncert.nic.in The alkyl (methyl) groups are also activating and ortho-, para-directing. nih.gov In this molecule, the positions ortho to the amide are C-2 and C-6, while the para position is blocked by a methyl group. The methyl groups further activate the ring. The cumulative effect makes the available C-2, C-5, and C-6 positions the most electron-rich and thus the most likely sites for electrophilic attack. The precise product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance from the amide side-chain potentially influencing substitution at the C-2 position.

Potential electrophilic aromatic substitution reactions include:

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. While traditional mixed acid (HNO₃/H₂SO₄) is common, other reagents like nitro-BF₄ (NO₂BF₄) under silver-catalyzed conditions have been used for the nitration of aromatic amides. organic-chemistry.org The substitution is expected to occur at one of the activated positions (C-2, C-5, or C-6).

Halogenation : Halogens such as bromine or chlorine can be introduced onto the phenyl ring. Reagents like N-Bromosuccinimide (NBS) are often used for bromination of activated aromatic rings. chemrxiv.org The position of halogenation would again be directed to the most activated, sterically accessible sites.

These modifications allow for fine-tuning of the electronic and steric properties of the aromatic core of the molecule.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Example Reagent | Potential Product |

|---|---|---|

| Nitration | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | 2-chloro-N-(3,4-dimethyl-nitro-phenyl)propanamide |

| Bromination | N-Bromosuccinimide (NBS) | 2-chloro-N-(bromo-3,4-dimethylphenyl)propanamide |

Amide Linkage Transformations of this compound

The amide bond is a stable functional group but can be transformed under specific reaction conditions, primarily through hydrolysis or reduction.

Hydrolysis : The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent amine and carboxylic acid. nih.gov

Acid-catalyzed hydrolysis , typically using a strong acid like sulfuric acid (H₂SO₄) with heating, would break the C-N bond, protonating the resulting amine. rsc.orgrsc.org The products would be 3,4-dimethylaniline and 2-chloropropanoic acid.

Base-catalyzed hydrolysis (saponification), using a strong base such as sodium hydroxide (NaOH), also cleaves the amide bond. nih.gov This process results in the formation of 3,4-dimethylaniline and the sodium salt of 2-chloropropanoic acid.

Reduction : Amides can be reduced to the corresponding amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. masterorganicchemistry.commasterorganicchemistry.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.ca This reaction would transform this compound into the secondary amine, N-(2-chloropropyl)-3,4-dimethylaniline. This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

These transformations provide routes to either regenerate the starting materials of the initial synthesis or to produce new amine derivatives with different structural features.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro N 3,4 Dimethylphenyl Propanamide

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the conformational properties of molecules. nih.govphotothermal.com For N-substituted amides, these techniques are particularly sensitive to the vibrations of the amide group (-NHCO-), the phenyl ring, and the alkyl halide portion of the molecule.

In the analysis of related chloroacetamides, the FT-IR and Raman spectra reveal characteristic bands corresponding to N-H, C=O, and C-Cl stretching vibrations. nih.gov The N-H stretching vibration typically appears as a strong band in the region of 3200-3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is observed as a very strong absorption around 1660-1680 cm⁻¹. The position of these bands can be influenced by hydrogen bonding.

The C-Cl stretching vibration in chlorinated hydrocarbons generally gives rise to a strong absorption in the 760-505 cm⁻¹ range. researchgate.netumich.edu The precise frequency is sensitive to the local conformational environment of the C-Cl bond. Additionally, various C-H stretching and bending modes of the dimethylphenyl ring and the propanamide backbone, as well as phenyl ring vibrations, contribute to the complexity of the spectra, providing a detailed fingerprint of the molecule. nih.gov Analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a thorough conformational analysis and assignment of the observed spectral features. researchgate.netiu.edu.sanih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov A study on the closely related compound, 2-chloro-N-(p-tolyl)propanamide, reveals key structural features that are likely to be shared by 2-chloro-N-(3,4-dimethylphenyl)propanamide. nih.govnih.govresearchgate.net

The molecule crystallizes with specific bond lengths, such as N-C bonds around 1.34 Å and C=O bonds around 1.22 Å. nih.govnih.gov The planarity of the amide group is a key feature, but the aryl ring is typically twisted relative to the amide plane. nih.gov

Table 3: Selected Crystallographic Data for a Related Structure (2-chloro-N-(p-tolyl)propanamide)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5119 (3) |

| b (Å) | 9.6885 (4) |

| c (Å) | 21.8439 (8) |

| V (ų) | 2013.05 (13) |

Source: nih.govresearchgate.net

In the solid state, molecules of N-aryl amides are often organized into specific supramolecular structures through a network of intermolecular interactions. nih.gov The most significant of these is the N-H···O hydrogen bond, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.govnih.govresearchgate.net This interaction typically leads to the formation of chains or layers within the crystal lattice. nih.govresearchgate.net

Hydrogen Bonding and Halogen Bonding Networks in Crystalline this compound

The supramolecular architecture of crystalline this compound is dictated by a network of non-covalent interactions, primarily hydrogen and halogen bonds. While specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related structures, such as 2-chloro-N-(p-tolyl)propanamide, provides significant insight into the expected bonding patterns. researchgate.netnih.gov

In the solid state, amide functional groups are potent hydrogen bond donors (N–H) and acceptors (C=O). It is a well-established principle that the most robust and predictable interaction in the crystal structures of primary and secondary amides is the intermolecular N–H⋯O hydrogen bond. nih.gov This interaction typically leads to the formation of infinite chains or other organized motifs. For instance, in the crystal structure of 2-chloro-N-(p-tolyl)propanamide, molecules are linked into chains via strong N—H⋯O hydrogen bonds. nih.govnih.gov A similar network, forming chains of molecules, is anticipated in the crystal lattice of this compound.

In addition to the primary amide hydrogen bond, weaker interactions such as C–H⋯O bonds can further stabilize the crystal packing. nih.gov Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In chloro-substituted propanamides, weak C–Cl⋯O halogen bonds have been observed, where the carbonyl oxygen acts as the halogen bond acceptor. nih.govnih.gov These interactions contribute to the organization of hydrogen-bonded chains into more complex, stacked arrangements. nih.gov

Based on the analysis of analogous compounds, the following table details the types of hydrogen and halogen bonding interactions expected to define the crystal structure of this compound, with geometric data provided from the closely related 2-chloro-N-(p-tolyl)propanamide for illustrative purposes. nih.gov

Interactive Table: Expected Intermolecular Interactions in Crystalline this compound Data based on the analogue 2-chloro-N-(p-tolyl)propanamide. nih.gov

| Interaction Type (D–H⋯A / X⋯A) | Donor (D/X) | Acceptor (A) | D⋯A Distance (Å) | H⋯A Distance (Å) | D–H⋯A Angle (°) | Role in Crystal Packing |

| N–H⋯O Hydrogen Bond | N–H (Amide) | C=O (Amide) | ~2.86 | ~2.02 | ~170 | Forms primary 1D chains |

| C–H⋯O Hydrogen Bond | C–H (Methine) | C=O (Amide) | ~3.34 | ~2.42 | ~158 | Stabilizes chain conformation |

| C–Cl⋯O Halogen Bond | C–Cl | C=O (Amide) | ~3.26 | - | ~101 (C-Cl⋯O) | Links adjacent molecular stacks |

UV-Visible Spectroscopy for Electronic Transitions in this compound

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in the molecule—the substituted phenyl ring and the amide group—are responsible for its characteristic absorption spectrum. utoronto.ca

The aromatic ring (3,4-dimethylphenyl) is the principal chromophore. It gives rise to intense absorptions corresponding to π→π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the benzene (B151609) ring's conjugated system. Typically, substituted benzenes exhibit two main π→π* absorption bands: the E-band (ethylenic) at shorter wavelengths (around 200-230 nm) and the B-band (benzenoid) at longer wavelengths (around 250-280 nm). The B-band often displays fine vibrational structure, though this can be obscured in polar solvents. utoronto.ca

The amide group also functions as a chromophore. It can undergo two types of transitions: a high-energy π→π* transition, often occurring below 200 nm, and a much lower intensity n→π* transition at a longer wavelength (typically >210 nm). researchgate.net The n→π* transition involves exciting a non-bonding electron from the lone pair on the oxygen atom to an antibonding π* orbital of the carbonyl group. These transitions are characteristically weak (low molar absorptivity). utoronto.caresearchgate.net

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

| π→π* (E-band) | 3,4-Dimethylphenyl Ring | π → π | ~200-230 nm | High ( >10,000 L mol⁻¹ cm⁻¹) |

| π→π (B-band) | 3,4-Dimethylphenyl Ring | π → π | ~250-280 nm | Moderate (1,000-5,000 L mol⁻¹ cm⁻¹) |

| n→π | Amide (C=O) | n → π* | >210 nm | Low ( <1,000 L mol⁻¹ cm⁻¹) |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 3,4 Dimethylphenyl Propanamide

Hydrolysis Pathways and Kinetics of the Amide Bond in 2-chloro-N-(3,4-dimethylphenyl)propanamide

The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into a carboxylic acid and an amine. libretexts.orgmasterorganicchemistry.com The specific pathway and rate of this reaction are highly dependent on the pH of the environment.

Under acidic conditions, the reaction is catalyzed by protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and finally, the elimination of 3,4-dimethylaniline (B50824) to yield 2-chloropropanoic acid and the 3,4-dimethylanilinium ion. youtube.com

Acid-Catalyzed Hydrolysis Pathway:

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water on the carbonyl carbon.

Step 3: Proton transfer from the water moiety to the nitrogen atom.

Step 4: Elimination of the 3,4-dimethylaniline moiety.

Step 5: Deprotonation of the resulting carboxylic acid.

In basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, cleaving the carbon-nitrogen bond to release the 3,4-dimethylaniline and forming 2-chloropropanoate. acs.org For many related chloroacetamide herbicides, base-mediated hydrolysis primarily results in the substitution of the chloride with a hydroxide ion, rather than amide cleavage. researchgate.net However, both pathways are possible.

Table 1: General Influence of pH on Amide Hydrolysis

| Condition | Catalyst | Key Step | Products | Relative Rate |

|---|---|---|---|---|

| Acidic | H₃O⁺ | Protonation of Carbonyl | 2-chloropropanoic acid + 3,4-dimethylanilinium ion | Moderate to Fast |

| Neutral | H₂O | Uncatalyzed water attack | (Very slow) | Very Slow |

| Basic | OH⁻ | Nucleophilic attack on Carbonyl | 2-chloropropanoate + 3,4-dimethylaniline | Moderate to Fast |

Substitution Reactions Involving the Chloro-Substituent of this compound

The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution, making it a primary site for reactivity. researchgate.net

The electrophilic α-carbon, bonded to the electron-withdrawing chlorine atom, is readily attacked by a wide range of nucleophiles. This allows for the facile replacement of the chloro group, enabling the synthesis of diverse derivatives. Common nucleophiles include:

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can replace the chlorine to form α-hydroxy, α-alkoxy, and α-acyloxy derivatives, respectively.

Nitrogen nucleophiles: Amines (primary, secondary) and ammonia (B1221849) can react to form α-amino acid amide derivatives. researchgate.net

Sulfur nucleophiles: Thiolates and thiols are effective nucleophiles that can displace the chloride to form α-thioether derivatives.

These reactions are fundamental to the chemical reactivity of this class of compounds and are often employed in the synthesis of more complex molecules. researchgate.net

Nucleophilic substitution at the α-carbon of this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netbyjus.com

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), in a single, concerted step. masterorganicchemistry.comyoutube.com This "backside attack" leads to an inversion of stereochemistry at the chiral α-carbon, if applicable. The transition state involves a pentacoordinate carbon atom where the new bond with the nucleophile is forming simultaneously as the bond with the leaving group is breaking. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. The reaction kinetics can be described by the following rate law: Rate = k[Substrate][Nucleophile]

Several factors influence the kinetics of this substitution:

Substrate Structure: Steric hindrance around the reaction center can slow down the reaction. For this compound, the secondary carbon might react slightly slower than a primary carbon would. wolfram.com

Nucleophile Strength: Stronger, less hindered nucleophiles lead to faster reaction rates.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

Solvent: Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate SN2 reactions as they solvate the cation but leave the nucleophile relatively free to react.

Table 2: Factors Affecting SN2 Reaction Rate for Chloro-Substituent Substitution

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Substrate | Secondary carbon is reactive | Less steric hindrance than tertiary, allowing nucleophile access. |

| Nucleophile | Stronger nucleophiles increase rate | Increased electron density and availability for bond formation. |

| Leaving Group | Good (Cl⁻) | Chloride is the conjugate base of a strong acid (HCl), making it stable. |

| Solvent | Polar aprotic preferred | Stabilizes the transition state and enhances nucleophile reactivity. |

Oxidation and Reduction Chemistry of this compound

The potential for oxidation and reduction of this compound exists at several sites within the molecule, although specific studies on this compound are limited.

Oxidation: The N-aryl amide structure presents multiple potential sites for oxidation.

The aromatic ring, particularly with its electron-donating methyl groups, could be susceptible to oxidation, potentially leading to the formation of phenols or quinones under strong oxidizing conditions.

The methyl groups themselves could be oxidized to carboxylic acids.

The amide nitrogen or the α-carbon could potentially be oxidized, although this is generally less common and requires specific reagents. For example, some N-substituted amines can be oxidized to imides using specialized catalysts like oxoammonium salts. chemrxiv.org

Reduction: Reduction reactions can target both the amide and the chloro-substituent.

The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the propanamide moiety to a N-(3,4-dimethylphenyl)propan-1-amine derivative.

The carbon-chlorine bond can be cleaved via reduction. This can be achieved through catalytic hydrogenation or with reducing metals. This process, known as hydrodechlorination, would yield N-(3,4-dimethylphenyl)propanamide.

Computational and Theoretical Chemistry Studies on 2 Chloro N 3,4 Dimethylphenyl Propanamide

Quantum Chemical Calculations (DFT, Hartree-Fock) for Molecular Geometry and Electronic Structure of 2-chloro-N-(3,4-dimethylphenyl)propanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, methods like DFT and Hartree-Fock can determine the optimized geometry and electronic configuration of this compound. DFT, in particular, is widely used as it offers a good balance between computational cost and accuracy for many molecular systems. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

While specific computational studies on this compound are not extensively documented in the reviewed literature, analysis of closely related structures provides insight into its likely conformation. For the analogous compound 2-chloro-N-(3,4-dimethylphenyl)acetamide, X-ray diffraction revealed that the conformation of the C=O bond is anti to the N-H bond. Similarly, in 2-chloro-N-(p-tolyl)propanamide, the acetamide (B32628) moiety C-N-C-C torsion angle is nearly planar at approximately 179°. DFT calculations performed on such molecules can reproduce experimental geometrical parameters with good agreement. Conformational analysis would also explore the rotational barriers around key single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom, to identify the most stable conformers.

Illustrative Geometrical Parameters for an Amide Structure

The following table presents typical geometrical parameters that would be determined for this compound through DFT calculations, based on data from analogous compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O | ~1.22 Å |

| N-C (amide) | ~1.34 Å | |

| N-C (aryl) | ~1.42 Å | |

| C-Cl | ~1.80 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-C | ~125° | |

| Dihedral Angles (°) | H-N-C=O | ~180° (anti) |

| Aryl-N-C=O | Varies with conformation |

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate infrared (IR) and Raman spectra. These calculations predict the frequencies of fundamental vibrational modes, such as N-H stretching, C=O stretching, and C-Cl stretching.

Theoretical spectra for this compound can be generated and compared with experimental data. Calculated harmonic vibrational frequencies are often systematically higher than experimental values, and a scaling factor is commonly applied to improve agreement. For calculations using the B3LYP functional, scaling factors are typically in the range of 0.96-0.98. A detailed assignment of vibrational modes can be achieved through methods like Potential Energy Distribution (PED) analysis.

The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the electron-rich dimethylphenyl ring and the amide group, while the LUMO might be distributed over the propanamide moiety, including the C=O bond.

Calculated Electronic Properties (Illustrative)

This table shows electronic properties that would be calculated for this compound, with representative values derived from studies on similar aromatic amides.

| Property | Symbol | Definition | Typical Value Range (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.5 to 4.5 |

| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ -χ) | 2.5 to 4.0 |

Reactivity Descriptors and Electrophilicity/Nucleophilicity Mapping of this compound

Computational methods can map the reactive properties of a molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This is achieved through the calculation of various reactivity descriptors.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas are rich in electrons and represent the most likely sites for electrophilic attack. Such regions are expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the N-H group is expected to be a prominent positive site.

Neutral Regions (Green): These areas typically correspond to the nonpolar parts of the molecule, such as the carbon framework of the phenyl ring.

Fukui functions provide a more quantitative, atom-centered measure of reactivity within the framework of conceptual DFT. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. By condensing these values to individual atoms, one can predict the most reactive sites for different types of attack:

ƒk+: Indicates the susceptibility of atom k to nucleophilic attack (attack by an electron donor).

ƒk-: Indicates the susceptibility of atom k to electrophilic attack (attack by an electron acceptor).

ƒk0: Indicates the susceptibility of atom k to radical attack.

For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack, while the oxygen and nitrogen atoms would be candidates for electrophilic attack. Another related descriptor, the dual descriptor (ƒ(2)(r)), can unambiguously identify sites for nucleophilic (ƒ(2)(r) < 0) and electrophilic (ƒ(2)(r) > 0) attack.

Intermolecular Interactions and Non-Covalent Bonding in this compound Systems

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, polymorphism, and physical characteristics. Non-covalent bonds, such as hydrogen bonds, van der Waals forces, and halogen bonds, govern how molecules of this compound would arrange themselves in a condensed phase.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. The interactions between filled (donor) and vacant (acceptor) orbitals can be quantified to reveal stabilizing electronic delocalizations.

A detailed NBO analysis for this compound would provide quantitative data on key intramolecular and intermolecular interactions. However, a specific NBO study focused solely on this compound has not been identified in a comprehensive review of published scientific literature. Such an analysis would typically quantify the stabilization energy E(2) associated with donor-acceptor interactions, such as those between the nitrogen lone pair and adjacent antibonding orbitals, which are critical to the amide group's planarity and rotational barriers.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is defined by points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can identify regions involved in specific types of intermolecular contacts.

This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts in a graphical format. These plots display the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). Different types of interactions (e.g., H···H, C-H···O, C-H···Cl) appear as distinct patterns on the plot, and the relative area of these patterns corresponds to their abundance in the crystal packing.

While Hirshfeld surface analysis is a common technique for characterizing N-aryl amides, a dedicated study providing the Hirshfeld surface and 2D fingerprint plots specifically for this compound is not available in the surveyed literature. Studies on analogous compounds reveal that H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl interactions are typically the most significant contributors to the crystal packing of chloroacetanilides. nih.govmdpi.comnih.gov A hypothetical analysis for the title compound would be expected to yield a quantitative breakdown of these interactions, which could be presented in a data table.

Table 1: Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: This table is illustrative, as specific experimental or computational data for this compound is not available.)

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| Cl···H/H···Cl | Data not available |

| Other | Data not available |

Molecular Dynamics Simulations for this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of a compound in various environments (e.g., in solution or in the solid state).

In the context of chemical behavior, MD simulations could be employed to investigate the conformational flexibility of the this compound molecule, such as the rotation around the amide bond or the phenyl-nitrogen bond. It could also be used to study aggregation behavior in solution or to model the dynamics at a liquid-solid interface.

A review of the scientific literature indicates that Molecular Dynamics simulations focused on the non-biological, chemical behavior of this compound have not been published.

Environmental Fate and Degradation Mechanisms of 2 Chloro N 3,4 Dimethylphenyl Propanamide

Photodegradation Pathways and Products of 2-chloro-N-(3,4-dimethylphenyl)propanamide in Aqueous and Gaseous Phases

Photodegradation is a significant pathway for the dissipation of chloroacetamide and anilide herbicides in the environment, particularly in surface waters and on soil surfaces. researchgate.netresearchgate.net The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (e.g., humic acids) that produce reactive oxygen species.

For this compound, the primary photodegradation reactions in aqueous phases are expected to involve the cleavage of the carbon-chlorine (C-Cl) bond. Studies on the related compound propachlor (B1678252) (2-chloro-N-isopropylacetanilide) show that a key initial step is dechlorination. nih.gov This can lead to the formation of a hydroxylated product, N-(3,4-dimethylphenyl)propanamide, where the chlorine atom is replaced by a hydroxyl group. nih.govdtu.dk

Further photodegradation could proceed through several pathways:

Hydroxylation of the Aromatic Ring: The dimethylphenyl ring may undergo hydroxylation, adding -OH groups to the aromatic structure.

Amide Bond Cleavage: The amide linkage can be cleaved, leading to the formation of 3,4-dimethylaniline (B50824) and 2-chloropropanoic acid or its subsequent degradation products. researchgate.net

Oxidation of Methyl Groups: The methyl groups on the aromatic ring are susceptible to oxidation, potentially forming carboxylic acid functionalities.

In the gaseous phase, degradation would primarily be driven by reactions with photochemically generated hydroxyl radicals (•OH). These highly reactive species can abstract hydrogen atoms from the alkyl portions of the molecule or add to the aromatic ring, initiating a cascade of oxidative degradation reactions.

Table 1: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| N-(3,4-dimethylphenyl)-2-hydroxypropanamide | C₁₁H₁₅NO₂ | Dechlorination and hydroxylation of the propanamide side chain. |

| 3,4-dimethylaniline | C₈H₁₁N | Cleavage of the amide bond. |

| 2-chloropropanoic acid | C₃H₅ClO₂ | Cleavage of the amide bond. |

| Hydroxylated aromatic derivatives | C₁₁H₁₄ClNO₂ | Addition of a hydroxyl group to the dimethylphenyl ring. |

Chemical Degradation (e.g., Hydrolysis, Oxidation) in Environmental Matrices

In soil and water, this compound is subject to chemical degradation, primarily through hydrolysis and oxidation.

Hydrolysis: The rate of hydrolysis is highly dependent on pH. The two main sites for hydrolysis are the amide bond and the C-Cl bond.

Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 3,4-dimethylaniline and 2-chloropropanoic acid. This pathway is common for N-aryl amide herbicides like propanil (B472794). nih.gov

Dehalogenation: The C-Cl bond can also undergo nucleophilic substitution by water (hydrolysis), replacing the chlorine atom with a hydroxyl group to form N-(3,4-dimethylphenyl)-2-hydroxypropanamide. This reaction is often slower than microbial degradation but can be a significant abiotic process.

Oxidation: Chemical oxidation in environmental matrices can be facilitated by metal oxides (e.g., manganese oxides) or other oxidizing agents present in soil and sediments. Oxidation can target the methyl groups on the aromatic ring or the propanamide side chain, leading to more polar and often less toxic transformation products.

Advanced Analytical Methods for Environmental Monitoring and Degradation Product Identification of this compound

Identifying the parent compound and its numerous transformation products in complex environmental samples like soil and water requires sophisticated analytical techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile and volatile organic compounds. nih.gov For the analysis of this compound and its less polar degradation products, GC-MS provides excellent separation and structural identification capabilities. nih.gov

Samples are typically prepared using liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. In the mass spectrometer, the parent compound would produce a characteristic fragmentation pattern, including a molecular ion peak and key fragment ions corresponding to the loss of chlorine, the chloro-propionyl group, or the dimethylaniline moiety. This allows for the profiling of degradation products that retain sufficient volatility for GC analysis, such as the dechlorinated analogue or 3,4-dimethylaniline. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for identifying unknown degradation products. nih.gov Unlike nominal mass spectrometers, HRMS instruments (e.g., Time-of-Flight or Orbitrap) measure the mass-to-charge ratio of an ion with very high accuracy (typically <5 ppm). mdpi.com

This accuracy allows for the determination of the elemental formula of a transformation product, which is a critical step in its identification. acs.org For instance, if a metabolite is detected, HRMS can distinguish between the addition of an oxygen atom (hydroxylation) and the loss of two hydrogen atoms (dehydrogenation), which may have very similar nominal masses. This technique is crucial for elucidating complex degradation pathways where reference standards for metabolites are often unavailable. nih.govresearchgate.net

For highly complex environmental samples where co-elution of analytes can hinder identification, multidimensional analytical techniques offer enhanced resolving power. Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provide significantly increased peak capacity and separation. This is particularly useful for separating isomers and distinguishing target analytes from matrix interferences. Similarly, multidimensional liquid chromatography (LC×LC) can be employed for polar, non-volatile transformation products that are not amenable to GC analysis. researchgate.net

Kinetic Studies of Environmental Degradation

Kinetic studies are essential for determining the persistence of a compound in the environment, often expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The degradation rate of this compound would be influenced by soil type, moisture, temperature, pH, and microbial activity. ucanr.edu

While specific kinetic data for this compound is scarce, data from related chloroacetamide and anilide herbicides show a wide range of persistence. For example, the herbicide propanil degrades rapidly in aerobic environments, with reported half-lives ranging from a few hours to several days. researchgate.netdss.go.th In contrast, other chloroacetamides like alachlor (B1666766) and metolachlor (B1676510) can be more persistent, with half-lives in soil ranging from approximately 20 to over 40 days, depending on conditions. cambridge.orgresearchgate.net The degradation of acetochlor (B104951) has been reported with a half-life of around 4.6 days in one study. nih.gov Photocatalytic degradation of propachlor under simulated solar irradiation can be very rapid, with a half-life of just 2.3 minutes observed in one lab study. nih.gov

These studies suggest that the degradation of this compound likely follows first-order kinetics, but its specific persistence must be determined through dedicated studies under various environmental conditions.

Table 2: Example Degradation Half-Lives (DT₅₀) of Structurally Related Herbicides

| Herbicide | Matrix | Half-Life (DT₅₀) | Reference |

| Propanil | Aerobic Environment | Several hours to days | researchgate.net |

| Propanil | Water (Field Conditions) | 1.2 days | dss.go.th |

| Propachlor | Aqueous TiO₂ Suspension | 2.3 minutes | nih.gov |

| Acetochlor | Soil | 4.6 days | nih.gov |

| Alachlor | Soil | ~20 days | researchgate.net |

| Metolachlor | Soil | ~34 days | researchgate.net |

Advanced Research Applications of 2 Chloro N 3,4 Dimethylphenyl Propanamide Beyond Prohibited Contexts

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

The reactivity of 2-chloro-N-(3,4-dimethylphenyl)propanamide makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. The presence of a reactive chlorine atom alpha to a carbonyl group allows for a variety of nucleophilic substitution reactions, opening pathways to a diverse range of compounds, including novel heterocyclic scaffolds.

The chloro-substituent on the propanamide chain is a key functional group that can be displaced by a wide array of nucleophiles. This reactivity is fundamental to its application as a synthetic intermediate. For instance, similar chloro-N-phenylpropanamide derivatives have been shown to be crucial intermediates in the synthesis of α-thio-β-chloroacrylamides, which can then undergo cycloaddition and further substitution reactions to form complex molecules. The general reactivity of such compounds allows for the introduction of various functional groups, which is a critical step in the development of new chemical entities.

One of the most significant applications of such intermediates is in the synthesis of nitrogen-containing heterocycles. These structural motifs are of immense interest in medicinal chemistry due to their prevalence in biologically active compounds. The reaction of this compound with different nucleophiles can lead to the formation of various heterocyclic rings. For example, reaction with a sulfur-containing nucleophile could lead to thiazole (B1198619) derivatives, while reaction with a nitrogen-based nucleophile could yield imidazoles or other related structures. The specific reaction pathways and the resulting molecular scaffolds are dependent on the nature of the nucleophile and the reaction conditions employed.

The table below illustrates the potential of this compound as a precursor for various classes of chemical compounds through nucleophilic substitution reactions.

| Nucleophile | Resulting Functional Group | Potential Novel Scaffold |

| Amine (R-NH2) | Amino-propanamide | Substituted piperazines, benzodiazepines |

| Thiol (R-SH) | Thioether-propanamide | Thiazolidinones, benzothiazines |

| Azide (B81097) (N3-) | Azido-propanamide | Triazoles, tetrazoles |

| Hydroxide (B78521) (OH-) | Hydroxy-propanamide | Lactones, morpholinones |

These examples highlight the versatility of this compound as a synthetic intermediate. The ability to introduce a variety of functional groups and to construct diverse heterocyclic systems underscores its importance in synthetic organic chemistry, providing a pathway to novel molecules with potentially interesting chemical and biological properties.

Exploration in Materials Science

While direct research on the incorporation of this compound into polymers or smart materials is not extensively documented, the structural characteristics of this and similar molecules suggest potential applications in materials science. The study of the solid-state properties of related compounds, such as the continuous crystallization of 2-chloro-N-(p-tolyl)propanamide, provides insights into how these molecules can be manipulated to control material properties. nih.gov

The ability to form well-defined crystal structures is a critical aspect of materials science. The crystalline arrangement of molecules dictates the macroscopic properties of a material, including its mechanical strength, optical properties, and solubility. A study on a similar compound, 2-chloro-N-(p-tolyl)propanamide, investigated its continuous crystallization process. nih.gov Such studies are essential for developing methods to produce crystalline materials with consistent and desirable properties, which is a key aspect of quality control in the manufacturing of materials.

Furthermore, the functional groups present in this compound, namely the amide linkage and the reactive chlorine atom, offer handles for polymerization or for grafting onto existing polymer backbones. The amide group can participate in hydrogen bonding, which can influence the self-assembly and mechanical properties of polymeric materials. The chlorine atom could be used as an initiation site for certain types of polymerization or as a point of attachment for other functional molecules, potentially leading to the creation of functional or "smart" materials that respond to external stimuli.

Although speculative without direct experimental evidence, the potential for this compound in materials science can be summarized in the following table:

| Potential Application Area | Relevant Molecular Feature | Possible Outcome |

| Crystalline Materials | Defined molecular structure | Control over solid-state properties like solubility and stability |

| Functional Polymers | Reactive chlorine atom | Grafting of functional molecules, leading to materials with tailored properties |

| Self-Assembling Materials | Amide group (hydrogen bonding) | Formation of ordered supramolecular structures |

Further research is needed to explore these potential applications and to determine if this compound can indeed be a valuable component in the development of new materials.

Development of Advanced Analytical Standards and Reference Materials

In the field of analytical chemistry, the availability of high-purity reference materials is crucial for the accuracy and reliability of analytical measurements. This compound serves as an important analytical reference standard in forensic and research laboratories for the identification and quantification of this compound.

An analytical reference standard is a highly purified compound that is used as a calibration standard for analytical instruments or as a control in analytical methods. Various chemical suppliers offer this compound as a reference material for research purposes. clearsynth.com These standards are essential for developing and validating analytical methods, such as those based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which are commonly used for the detection of this compound.

While readily available as a reference standard, the development of a certified reference material (CRM) for this compound would represent a significant advancement in its analytical application. A CRM is a reference material that has its property values certified by a metrologically valid procedure, and it is accompanied by a certificate that provides the value of the certified property, its uncertainty, and a statement of metrological traceability. The production of CRMs is governed by strict international standards, such as ISO 17034.

The availability of a CRM for this compound would provide a higher level of confidence in analytical results and would be particularly valuable for laboratories that operate under stringent quality assurance systems. The development of such a CRM would involve a comprehensive characterization of the material, including purity assessment, structural confirmation, and evaluation of homogeneity and stability.

The table below outlines the key differences between a standard reference material and a certified reference material in the context of this compound.

| Feature | Standard Reference Material | Certified Reference Material (CRM) |

| Purpose | General use in research and routine analysis | High-level quality control, calibration, and method validation |

| Purity | High, but not always with a certified value and uncertainty | Certified purity value with a stated measurement uncertainty |

| Traceability | May not be metrologically traceable | Metrologically traceable to a national or international standard |

| Certification | Typically comes with a certificate of analysis | Accompanied by a certificate compliant with ISO standards |

The use of this compound as an analytical standard is a critical application that supports the work of forensic and research laboratories. The potential development of a CRM for this compound would further enhance the quality and reliability of analytical data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3,4-dimethylphenyl)propanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethylaniline with 2-chloropropanoyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C . Optimization parameters include:

- Molar ratios : A 1:1.2 molar ratio of aniline to acyl chloride improves yield.

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity.

Q. How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement , with hydrogen atoms positioned via riding models. Syn/anti conformations of the N–H bond relative to substituents (e.g., methyl groups) should be analyzed .

- NMR : Assign peaks using , , and DEPT-135 spectra. The chloro group at C2 and methyl groups on the phenyl ring produce distinct splitting patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for synthesis and purification .

- Storage : Keep in amber glass vials at 4°C under inert gas (N/Ar) to prevent degradation.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro position, alkyl chain length) influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 2-chloro vs. 3-chloro, acetamide vs. propanamide) in assays targeting enzymes like cytochrome P450 or kinases.

- Case Study : Replace the chloro group with bromo (see ) to assess halogen bonding effects on potency .

- Data Analysis : Use IC values and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What crystallographic challenges arise in resolving the asymmetric unit of this compound, and how are they addressed?

- Methodological Answer :

- Disorder : Chloro and methyl groups may exhibit positional disorder. Refine using PART instructions in SHELXL .

- Hydrogen Bonding : Analyze N–H⋯O interactions between molecules (e.g., bond lengths ~2.8–3.0 Å) to confirm packing stability .

- Validation : Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. How can contradictory bioactivity data (e.g., conflicting IC values in anticancer assays) be reconciled?

- Methodological Answer :

- Assay Variability : Standardize conditions (e.g., cell line passage number, serum concentration) across labs.

- Metabolic Stability : Test compound stability in cell media (LC-MS/MS) to rule out degradation artifacts .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What computational strategies predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use EPI Suite to estimate biodegradability (BIOWIN model) and persistence (PBT Profiler).

- Degradation Products : Simulate hydrolysis (Gaussian DFT) to identify intermediates (e.g., 3,4-dimethylaniline) .

- Validation : Confirm predictions via LC-QTOF-MS analysis of soil microcosm samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.